4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C26H26N4OS and a molecular weight of 442.587 g/mol . This compound is part of the triazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 4-(benzyloxy)benzaldehyde with 4-tert-butylphenylhydrazine, followed by cyclization with thiourea under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imine group to an amine.
Scientific Research Applications
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and protein binding, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the benzyloxy group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Compared to other triazole derivatives, 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:
4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol: Differing by the presence of a methoxy group, which can influence its reactivity and biological activity.
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol:
Properties
Molecular Formula |
C26H26N4OS |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C26H26N4OS/c1-26(2,3)22-13-11-21(12-14-22)24-28-29-25(32)30(24)27-17-19-9-15-23(16-10-19)31-18-20-7-5-4-6-8-20/h4-17H,18H2,1-3H3,(H,29,32)/b27-17+ |
InChI Key |
LGYHSGZFCNGXQQ-WPWMEQJKSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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